molecular formula C9H15N3O2 B2624719 ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate CAS No. 2060592-47-2

ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate

Cat. No.: B2624719
CAS No.: 2060592-47-2
M. Wt: 197.238
InChI Key: YEHDZJGXVYELDD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate typically involves the formation of the imidazole ring followed by the attachment of the butanoate ester group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Ethyl 4-(2-amino-1H-imidazol-1-yl)butanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate can be compared with other imidazole-containing compounds:

    Histidine: An essential amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.

    Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid reflux.

Uniqueness

This compound is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and potential biological activity compared to other imidazole derivatives .

Properties

IUPAC Name

ethyl 4-(2-aminoimidazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-2-14-8(13)4-3-6-12-7-5-11-9(12)10/h5,7H,2-4,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHDZJGXVYELDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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